4-ethynyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
4-ethynyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound that features a pyrrole ring substituted with an ethynyl group at the 4-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with a halogenated pyrrole in the presence of a palladium catalyst and a copper co-catalyst.
Formylation: The formyl group can be introduced using a Vilsmeier-Haack reaction, where the pyrrole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-ethynyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the ethynyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-ethynyl-1H-pyrrole-2-carboxylic acid.
Reduction: 4-ethynyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethynyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of molecules with therapeutic potential.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-ethynyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl and aldehyde groups can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
4-ethynyl-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-ethynyl-1H-pyrrole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
1H-pyrrole-2-carbaldehyde: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Uniqueness
4-ethynyl-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an ethynyl group and an aldehyde group on the pyrrole ring
Properties
CAS No. |
2680531-99-9 |
---|---|
Molecular Formula |
C7H5NO |
Molecular Weight |
119.1 |
Purity |
95 |
Origin of Product |
United States |
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